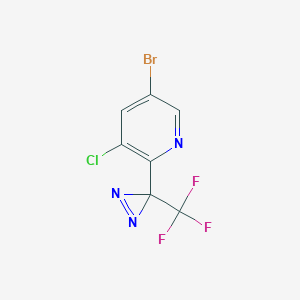

5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Description

5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (hereafter referred to as the target compound) is a pyridine derivative featuring a trifluoromethyl-diazirine group at position 2, bromo and chloro substituents at positions 5 and 3, respectively. The diazirine moiety (3-(trifluoromethyl)-3H-diazirin-3-yl) is a photolabile functional group known for generating carbenes upon UV irradiation, making it valuable in photochemical applications such as photoaffinity labeling and crosslinking studies . Its molecular formula is C₈H₂BrClF₆N₃, with a molecular weight of 289.57 g/mol .

Properties

IUPAC Name |

5-bromo-3-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSYRLYBAGZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2(N=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS No. 2231673-49-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its structural components on its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.46 g/mol. The presence of the trifluoromethyl group is significant in enhancing the compound's biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant bacterial strains such as Staphylococcus aureus and Enterococcus species . The introduction of the trifluoromethyl moiety has been linked to improved pharmacodynamics and pharmacokinetics, making these compounds more effective against drug-resistant bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Bromo-3-chloro derivative | 0.5 | S. aureus (including MRSA) |

| Trifluoromethyl derivatives | 0.25 | Various strains |

| Other derivatives | 1 | Enterococci strains |

The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity to bacterial targets, facilitating more effective penetration through biofilms .

Case Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized various pyridine derivatives, including those with trifluoromethyl substitutions. The biological evaluation demonstrated that these compounds had significant antibacterial activity against multiple strains, with a focus on their structure-activity relationships .

Case Study 2: Comparative Analysis

Another investigation compared the activity of several halogenated pyridine derivatives, revealing that those with both bromine and chlorine substitutions exhibited superior activity against resistant strains compared to non-halogenated counterparts. This highlights the importance of halogenation in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Diazirine or Trifluoromethyl Substituents

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

- Molecular Formula : C₈H₂ClF₆N₃

- Key Features: Shares the diazirine group at position 2 but replaces the bromo substituent at position 5 with a trifluoromethyl group.

- Applications : Likely used in photolabeling due to its diazirine group.

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N

- Key Features : Lacks the diazirine group but includes a trifluoromethyl substituent at position 3. The absence of the photolabile diazirine limits its utility in photochemical applications but increases thermal and chemical stability .

- Applications : Intermediate in agrochemical or pharmaceutical synthesis.

Diazirine-Containing Analogues

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Key Features : A standalone diazirine compound with a phenyl group instead of a pyridine backbone. Photolyzes rapidly at 350 nm to generate carbenes (65% yield) and exhibits stability in acidic/basic conditions (up to 1 M) and temperatures ≤75°C .

- Comparison : Unlike the target compound, TPD lacks heteroaromatic substitution, reducing its compatibility with biomolecular labeling. However, its carbene reactivity and photostability are comparable .

Heterocyclic Derivatives with Similar Substituents

3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

- Key Features : A pyrazolo-pyrimidine fused-ring system with bromo, chloro, and trifluoromethyl-pyridinyl substituents. The extended π-system may enhance binding to biological targets but reduces photolytic efficiency due to increased steric hindrance .

- Applications: Potential use in medicinal chemistry as a kinase inhibitor or receptor antagonist.

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine

- Key Features: Ethynyl-linked pyridine substituent on a pyrrolopyridine core. The ethynyl group enables conjugation via Sonogashira coupling, whereas the target compound’s diazirine allows photochemical activation .

- Applications : Versatile intermediate in optoelectronic materials or bioactive molecule synthesis .

Comparative Data Table

Key Research Findings

Photochemical Reactivity : The target compound’s diazirine group enables efficient carbene generation under UV light, similar to TPD . However, its pyridine backbone improves compatibility with biomolecules compared to TPD’s phenyl group.

Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance stability but may reduce carbene insertion efficiency in polar solvents .

Synthetic Accessibility : Diazirine-containing pyridines (e.g., target compound) require multi-step synthesis, whereas trifluoromethyl-pyridines (e.g., ) are simpler to prepare .

Preparation Methods

Preparation of Halogenated Pyridine Core

A crucial intermediate is 3-chloro-2-cyano-5-trifluoromethyl pyridine or related halogenated pyridine derivatives, which serve as starting materials for further functionalization.

A representative preparation method for 3-chloro-2-cyano-5-trifluoromethyl pyridine includes:

- Dissolving 3-chloro-2-substituted-5-trifluoromethyl pyridine in a suitable solvent such as methanol or acetone.

- Adding an activating agent such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Heating under reflux for several hours (4–6 hours).

- Cooling and filtering to obtain an organic salt intermediate.

- Reacting the organic salt with cyanide sources (e.g., hydrocyanic acid) in dichloromethane and water at low temperature (0–10°C) for 2–3 hours.

- Acidifying with hydrochloric acid to adjust pH to 2–4, followed by washing and vacuum distillation to isolate the nitrile-substituted pyridine with yields around 85%.

This method avoids the use of highly toxic nitrile solvents and allows solvent recycling, reducing environmental impact and production costs.

Introduction of the Trifluoromethyl Diazirine Group

The trifluoromethyl diazirine moiety is typically introduced via the synthesis of a diazirine ring from a trifluoromethyl ketone precursor. The general approach involves:

- Starting from a trifluoromethyl-substituted ketone attached to the pyridine ring.

- Treatment with ammonia or an amine source to form an amidine intermediate.

- Oxidation using an oxidizing agent such as iodine or silver oxide to form the diazirine ring.

This process is delicate due to the sensitivity of diazirines and requires controlled conditions to avoid decomposition.

Final Assembly and Purification

The final compound, this compound, is obtained by coupling the halogenated pyridine core with the trifluoromethyl diazirine substituent, often via nucleophilic substitution or cross-coupling reactions.

Purification is typically achieved by column chromatography or recrystallization, and the product is characterized by standard spectroscopic methods (NMR, MS, IR).

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenated pyridine formation | 3-chloro-2-R-5-trifluoromethyl pyridine, triethylamine, methanol | Reflux (65–70°C) | 4–6 hours | ~85 | Activator: triethylamine or DMAP |

| 2 | Cyanation | Organic salt, hydrocyanic acid, dichloromethane, water | 0–10°C | 2–3 hours | - | pH adjusted to 2–4 with HCl |

| 3 | Diazirine ring formation | Trifluoromethyl ketone intermediate, ammonia, oxidizing agent | Ambient to 0°C | Several hours | Variable | Sensitive step, requires controlled conditions |

| 4 | Coupling and purification | Nucleophilic substitution or cross-coupling | Ambient | Variable | - | Final purification by chromatography |

Research Findings and Practical Considerations

- The use of tertiary amines such as triethylamine or DMAP as activators in the halogenated pyridine preparation improves reaction efficiency and yield.

- Avoidance of nitrile solvents such as acetonitrile in favor of dichloromethane reduces toxicity and environmental impact during synthesis.

- The diazirine ring formation is a critical step requiring precise control of reaction conditions to maintain the integrity of the photoactivatable moiety.

- The final compound's molecular weight is approximately 300.46 g/mol, consistent with the molecular formula C7H2BrClF3N3, confirming the presence of halogens and trifluoromethyl diazirine substituent.

- Photoactivatable compounds such as this pyridine derivative are valuable in biochemical research for mapping binding sites, as demonstrated in studies of cannabinoid receptor modulators bearing similar diazirine groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.